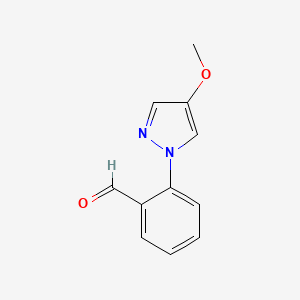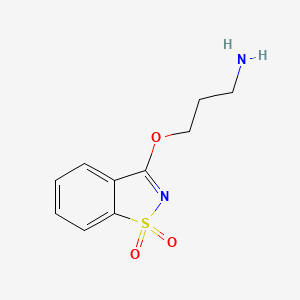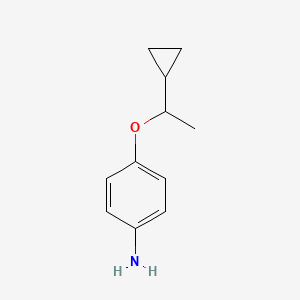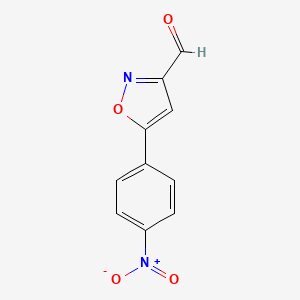
5-(4-Nitrophenyl)isoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)isoxazole-3-carbaldehyde: is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the desired isoxazole compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid.
Reduction: 5-(4-Aminophenyl)isoxazole-3-carbaldehyde.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the isoxazole ring can modulate the compound’s overall reactivity and stability .
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde
- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Ethylphenyl)isoxazole-5-carbaldehyde
Uniqueness: 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other isoxazole derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C10H6N2O4/c13-6-8-5-10(16-11-8)7-1-3-9(4-2-7)12(14)15/h1-6H |
InChI Key |
QWNACRJNDSTREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13297794.png)
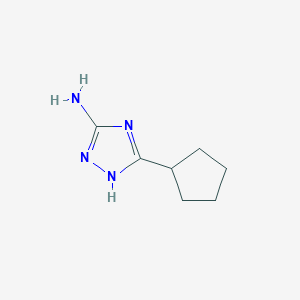

![5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13297817.png)
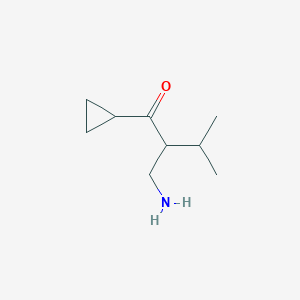
![2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13297829.png)
![2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13297830.png)
amine](/img/structure/B13297838.png)
![4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13297843.png)
